molecular formula C10H6BrClO5S B11514225 5-Bromo-2-oxo-1,3-benzoxathiol-6-yl 2-chloroethyl carbonate

5-Bromo-2-oxo-1,3-benzoxathiol-6-yl 2-chloroethyl carbonate

Cat. No.: B11514225
M. Wt: 353.57 g/mol
InChI Key: DOQAFYDHHIOMNW-UHFFFAOYSA-N
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Description

5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL 2-CHLOROETHYL CARBONATE: is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a bromine atom, a carbonyl group, and a chloroethyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL 2-CHLOROETHYL CARBONATE typically involves multiple stepsThe reaction conditions often include the use of acid catalysts, amide reactions, and bromination steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL 2-CHLOROETHYL CARBONATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The bromine atom and the chloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoxathiol compounds.

Scientific Research Applications

5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL 2-CHLOROETHYL CARBONATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL 2-CHLOROETHYL CARBONATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL 2-CHLOROETHYL CARBONATE
  • 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL 2-CHLOROETHYL CARBAMATE
  • 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL 2-CHLOROETHYL SULFATE

Uniqueness

What sets 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL 2-CHLOROETHYL CARBONATE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of novel compounds and in various research applications .

Properties

Molecular Formula

C10H6BrClO5S

Molecular Weight

353.57 g/mol

IUPAC Name

(5-bromo-2-oxo-1,3-benzoxathiol-6-yl) 2-chloroethyl carbonate

InChI

InChI=1S/C10H6BrClO5S/c11-5-3-8-7(17-10(14)18-8)4-6(5)16-9(13)15-2-1-12/h3-4H,1-2H2

InChI Key

DOQAFYDHHIOMNW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1OC(=O)OCCCl)Br)SC(=O)O2

Origin of Product

United States

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